An In-depth Technical Guide to tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate
An In-depth Technical Guide to tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate
CAS Number: 147353-95-5
Authored by: A Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, a key chiral building block in modern organic synthesis and pharmaceutical development. This document delves into its chemical properties, synthesis methodologies with an emphasis on enantioselectivity, analytical characterization, and its critical role as a precursor to active pharmaceutical ingredients (APIs).
Introduction: A Versatile Chiral Intermediate
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is a carbamate-protected amino alcohol. The presence of a chlorine atom on the phenyl ring, a hydroxyl group, and a chiral center makes this molecule a highly valuable and versatile intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine is instrumental in synthetic strategies, allowing for the selective modification of other functional groups within the molecule before its facile removal under acidic conditions.
Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a crucial precursor for the synthesis of various chiral drugs. The precise stereochemistry at the benzylic position is often paramount for the biological activity and safety profile of the final API.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is presented in the table below.
| Property | Value | Source |
| CAS Number | 147353-95-5 | [1] |
| Molecular Formula | C₁₃H₁₈ClNO₃ | [1] |
| Molecular Weight | 271.74 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Synthesis and Stereochemical Control
The synthesis of tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate can be approached through several strategic pathways. The primary challenge and focus of synthetic efforts lie in the establishment of the desired stereochemistry at the C-1 position. Both racemic and enantioselective routes have been developed, with the latter being of greater importance for pharmaceutical applications.
General Synthetic Approach: Boc Protection of the Amino Alcohol
A common and straightforward method for the preparation of the target compound involves the protection of the corresponding amino alcohol, 2-amino-1-(4-chlorophenyl)ethanol, with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.
The causality behind this choice of reagents lies in the high reactivity and selectivity of Boc₂O for primary and secondary amines, coupled with the mild reaction conditions that preserve the integrity of the hydroxyl group and the chiral center. The choice of base and solvent can be optimized to improve yield and facilitate purification.
Enantioselective Synthesis: The Key to Pharmaceutical Viability
For pharmaceutical applications, obtaining the desired single enantiomer of tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is critical. This can be achieved through several advanced synthetic strategies:
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Asymmetric Reduction of a Prochiral Ketone: A highly effective method involves the enantioselective reduction of a corresponding α-amino ketone precursor. Chiral reducing agents or catalytic systems, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands, can stereoselectively deliver a hydride to the carbonyl group, establishing the desired stereocenter.
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Kinetic Resolution of a Racemic Mixture: Another approach involves the enzymatic or chemical kinetic resolution of a racemic mixture of the amino alcohol or a suitable derivative. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer or the product of the faster-reacting enantiomer.
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From the Chiral Pool: Synthesis can also commence from a readily available chiral starting material, such as a chiral amino acid. For instance, L-serine can be a versatile starting point, where the stereocenter is already established and can be carried through a series of transformations to yield the desired product.
Experimental Protocol: A Representative Synthesis
Step 1: Boc Protection of 2-amino-1-(4-chlorophenyl)ethanol
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To a stirred solution of 2-amino-1-(4-chlorophenyl)ethanol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water, add a base such as triethylamine (1.1 equivalents) or sodium bicarbonate (2 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of the molecule. While specific spectra for this exact compound are not available in the provided search results, analogous compounds show characteristic signals. For instance, the protons of the tert-butyl group typically appear as a sharp singlet around 1.4 ppm in the ¹H NMR spectrum. The aromatic protons will exhibit a splitting pattern characteristic of a 1,4-disubstituted benzene ring. The methine proton adjacent to the hydroxyl and amino groups, and the methylene protons of the ethyl group, will show characteristic multiplets.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this type of molecule, and the expected [M+H]⁺ or [M+Na]⁺ ions would be observed.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretch of the carbamate, the O-H stretch of the alcohol, the C=O stretch of the carbamate, and C-Cl and C-O stretching vibrations.
Applications in Drug Development
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is a valuable building block in the synthesis of several active pharmaceutical ingredients. Its utility stems from the presence of multiple functional groups and a defined stereocenter, which can be further elaborated to construct more complex molecular architectures.
One notable application is in the synthesis of Cenobamate , an antiepileptic drug used for the treatment of partial-onset seizures in adults.[3] The (R)-enantiomer of tert-butyl (1-(2-chlorophenyl)-2-hydroxyethyl)carbamate (note the ortho-chloro substitution in this case) is a key intermediate in some synthetic routes to Cenobamate.
The Boc group serves to mask the amine functionality while other transformations are carried out on the molecule. The subsequent deprotection under acidic conditions reveals the free amine, which can then participate in further reactions to complete the synthesis of the target API.
Boc Deprotection Protocol
The removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial step in the synthetic utility of this compound. This is typically achieved under acidic conditions.
Experimental Protocol: Acid-Mediated Boc Deprotection
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Dissolve the Boc-protected amino alcohol (1 equivalent) in a suitable solvent such as dichloromethane, ethyl acetate, or methanol.
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Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% in the reaction solvent) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane).
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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Upon completion, carefully remove the solvent and excess acid under reduced pressure. It is often beneficial to co-evaporate with a solvent like toluene to remove residual TFA.
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The resulting product is the hydrochloride or trifluoroacetate salt of the free amino alcohol. If the free base is required, the salt can be neutralized by treatment with a suitable base.
The choice of acid and solvent should be made based on the sensitivity of other functional groups in the molecule.
Conclusion
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is a synthetically valuable chiral building block with significant applications in the pharmaceutical industry. Its utility is derived from its well-defined stereochemistry and the presence of orthogonal protecting groups that allow for selective chemical manipulations. A thorough understanding of its synthesis, particularly enantioselective methods, and its subsequent chemical transformations is crucial for medicinal chemists and process development scientists. This guide provides a foundational understanding of this important molecule, empowering researchers to effectively utilize it in their synthetic endeavors.
References
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Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Available at: [Link]
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 84, 209. doi: 10.15227/orgsyn.084.0209
